molecular formula C10H7ClN2O B1310404 2-Chloro-3-quinolinecarboxaldehyde oxime CAS No. 93299-49-1

2-Chloro-3-quinolinecarboxaldehyde oxime

Cat. No.: B1310404
CAS No.: 93299-49-1
M. Wt: 206.63 g/mol
InChI Key: KTZXCDZMISQMMF-WUXMJOGZSA-N
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Description

2-Chloro-3-quinolinecarboxaldehyde oxime is a heterocyclic organic compound with the molecular formula C10H7ClN2O It is derived from quinoline, a nitrogen-containing aromatic compound, and features a chloro substituent at the second position and an oxime functional group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-quinolinecarboxaldehyde oxime typically involves the following steps:

    Formation of 2-Chloro-3-quinolinecarboxaldehyde: This intermediate is synthesized by chlorination of 3-quinolinecarboxaldehyde using reagents such as thionyl chloride or phosphorus oxychloride.

    Oximation: The 2-Chloro-3-quinolinecarboxaldehyde is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime derivative.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-quinolinecarboxaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Nitrile oxides: Formed through oxidation of the oxime group.

    Amines: Resulting from the reduction of the oxime.

    Substituted quinolines: Produced through nucleophilic aromatic substitution reactions.

Scientific Research Applications

2-Chloro-3-quinolinecarboxaldehyde oxime has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe or reagent in biochemical assays and studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-quinolinecarboxaldehyde oxime depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The oxime group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline-3-carbaldehyde: Lacks the oxime group but shares the chloroquinoline core structure.

    3-Quinolinecarboxaldehyde oxime: Similar structure but without the chloro substituent.

    2-Chloro-3-quinolinecarboxylic acid: Contains a carboxylic acid group instead of an oxime.

Uniqueness

2-Chloro-3-quinolinecarboxaldehyde oxime is unique due to the presence of both the chloro and oxime functional groups, which confer distinct reactivity and potential for diverse applications. The combination of these groups allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(NE)-N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-10-8(6-12-14)5-7-3-1-2-4-9(7)13-10/h1-6,14H/b12-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZXCDZMISQMMF-WUXMJOGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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